molecular formula C14H10N4O2 B2461482 6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide CAS No. 2034360-77-3

6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide

Cat. No. B2461482
CAS RN: 2034360-77-3
M. Wt: 266.26
InChI Key: GIWWYSVGNKVLPB-UHFFFAOYSA-N
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Description

6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms . This compound has gained significant attention in scientific research due to its potential biological and pharmaceutical properties.


Molecular Structure Analysis

The molecular formula of 6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide is C14H10N4O2. It is a bicyclic compound with two nitrogen atoms in each ring .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, such as our compound of interest, exhibit a wide range of biological activities, including antimicrobial effects . This makes them potential candidates for the development of new antimicrobial drugs.

Anticancer Activity

8-HQ derivatives have shown anticancer properties . They can be used to develop potent lead compounds with good efficacy and low toxicity, making them promising for cancer treatment research.

Antifungal Effects

In addition to their antimicrobial and anticancer properties, 8-HQ derivatives also exhibit antifungal effects . This broad spectrum of bioactivity makes them valuable in the development of drugs against various fungal infections.

Antiviral Activity

With the ongoing search for drugs to treat COVID-19 patients, the 8-HQ nucleus could play a role due to its promising antiviral activity . However, more research is required in this area.

Chelating Agents

The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents . They form four- and six-covalent complexes with a wide range of metal ions, which could have various applications in scientific research.

Inhibitor of 2OG Oxygenase Subfamilies

5-Carboxy-8-hydroxyquinoline (IOX1) is the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies . Given the structural similarities, “6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide” could potentially have similar inhibitory effects, making it a potential therapeutic target for various human diseases.

Alzheimer’s Disease

8-HQ derivatives have been associated with potential therapeutic effects against Alzheimer’s disease . Further research could explore the potential of “6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide” in this context.

Anti-Inflammatory Activity

Quinoline derivatives have shown anti-inflammatory activities . Given the quinoline structure in “6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide”, it could potentially be used in the development of anti-inflammatory drugs.

properties

IUPAC Name

6-oxo-N-quinolin-8-yl-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-12-7-11(16-8-17-12)14(20)18-10-5-1-3-9-4-2-6-15-13(9)10/h1-8H,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWWYSVGNKVLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC(=O)NC=N3)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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